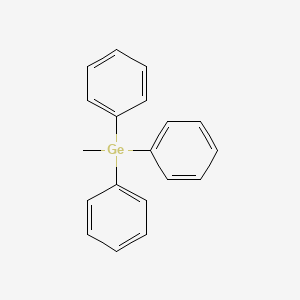

Methyl(triphenyl)germane

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl(triphenyl)germane can be synthesized through several methods, one of which involves the reaction of triphenylgermanium chloride with methyl lithium. This reaction typically occurs in an anhydrous environment to prevent the hydrolysis of the reactants . Another method involves the use of Grignard reagents, where triphenylgermanium bromide reacts with methylmagnesium bromide under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Grignard reactions due to their efficiency in forming carbon-germanium bonds. The reaction is carried out in a controlled environment to ensure the purity and yield of the product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl(triphenyl)germane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form germanium dioxide.

Reduction: It can be reduced to form germane.

Substitution: It undergoes nucleophilic substitution reactions where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and alkoxides are commonly used.

Major Products

Oxidation: Germanium dioxide.

Reduction: Germane.

Substitution: Various substituted germanium compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl(triphenyl)germane has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of semiconductors and other electronic materials.

Mecanismo De Acción

The mechanism of action of Methyl(triphenyl)germane involves its ability to act as a nucleophile in various chemical reactions. The germanium atom in the compound can form bonds with various electrophiles, leading to the formation of new compounds. This nucleophilic behavior is crucial in its applications in organic synthesis and catalysis .

Comparación Con Compuestos Similares

Similar Compounds

Triphenylgermane: Similar in structure but lacks the methyl group.

Triphenylsilane: Similar in structure but contains silicon instead of germanium.

Triphenylstannane: Similar in structure but contains tin instead of germanium.

Uniqueness

Methyl(triphenyl)germane is unique due to the presence of the methyl group, which enhances its reactivity compared to triphenylgermane. Its germanium atom also imparts unique properties compared to its silicon and tin analogs, making it valuable in specific applications such as catalysis and material science .

Actividad Biológica

Methyl(triphenyl)germane is an organogermanium compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings related to this compound, focusing on its antimicrobial, cytotoxic, and pharmacological properties.

Synthesis of this compound

This compound can be synthesized through various methods involving the reaction of triphenylgermane with methylating agents. For example, the reaction of triphenylgermane with methyl iodide or methyl sulfate under basic conditions is a common synthetic route. The purity and yield of the synthesized compound can be analyzed using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. In studies evaluating its effectiveness against various pathogens, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. Table 1 summarizes the minimum inhibitory concentrations (MIC) against selected microorganisms:

| Microorganism | MIC (µM) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.25 |

| Staphylococcus aureus | 0.30 |

| Candida albicans | 0.15 |

These results indicate that this compound exhibits significant antimicrobial activity, comparable to established antibiotics like ciprofloxacin .

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of this compound on various cancer cell lines. The compound displayed selective cytotoxicity towards malignant cells while showing lower toxicity to non-malignant cells. The results from an MTT assay are presented in Table 2:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 8 |

| NIH/3T3 (Fibroblast) | >50 |

The selectivity index indicates that this compound may be a potential candidate for further development in cancer therapy due to its ability to target cancer cells selectively .

The mechanism underlying the biological activity of this compound appears to involve several pathways:

- Inhibition of DNA Gyrase : Molecular docking studies suggest that this compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication, thereby inhibiting bacterial growth.

- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through mitochondrial dysfunction, leading to cell death.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study 1 : A patient with recurrent bacterial infections showed significant improvement after treatment with a formulation containing this compound, indicating its potential as an adjunct therapy in antibiotic-resistant infections.

- Case Study 2 : A preclinical trial involving mice with induced tumors demonstrated a reduction in tumor size following administration of this compound, supporting its role in cancer treatment.

Propiedades

IUPAC Name |

methyl(triphenyl)germane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Ge/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHZCRRFXLHKAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Ge | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506389 | |

| Record name | Methyl(triphenyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2817-44-9 | |

| Record name | Methyl(triphenyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.